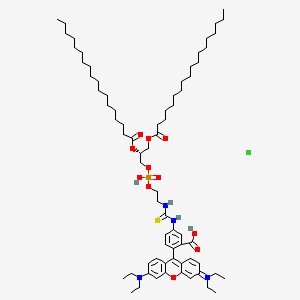
DSPE-Rhodamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-Rhodamine involves the conjugation of Rhodamine B to Phosphatidylethanolamine. This process typically includes the following steps:
Activation of Rhodamine B: Rhodamine B is activated using a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) in the presence of N-Hydroxysuccinimide (NHS).
Conjugation: The activated Rhodamine B is then reacted with Phosphatidylethanolamine under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Rhodamine B and Phosphatidylethanolamine are reacted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
DSPE-Rhodamine undergoes various chemical reactions, including:
Oxidation: The Rhodamine moiety can undergo oxidation reactions, which may affect its fluorescence properties.
Substitution: The Phosphatidylethanolamine part can participate in substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions at the amine group.
Major Products
Oxidation: Oxidized derivatives of Rhodamine.
Substitution: Substituted derivatives of Phosphatidylethanolamine.
Aplicaciones Científicas De Investigación
DSPE-Rhodamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in cell membrane labeling and imaging due to its high affinity for lipid bilayers.
Industry: Applied in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of DSPE-Rhodamine involves its integration into lipid bilayers due to the Phosphatidylethanolamine moiety. The Rhodamine part provides fluorescence, allowing for visualization and tracking. The compound targets cell membranes and can be used to monitor cellular processes and drug delivery pathways .
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: A widely used fluorescent dye with similar properties but lacks the lipid integration capability.
Phosphatidylethanolamine: A common phospholipid used in various biological applications but does not have fluorescent properties
Uniqueness
DSPE-Rhodamine is unique because it combines the fluorescence of Rhodamine with the biocompatibility and membrane integration properties of Phosphatidylethanolamine. This makes it highly suitable for applications in bioimaging and targeted drug delivery .
Propiedades
Fórmula molecular |
C70H112ClN4O11PS |
|---|---|
Peso molecular |
1284.1 g/mol |
Nombre IUPAC |
[9-[2-carboxy-4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamothioylamino]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C70H111N4O11PS.ClH/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-66(75)81-54-59(84-67(76)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)55-83-86(79,80)82-50-49-71-70(87)72-56-43-46-60(63(51-56)69(77)78)68-61-47-44-57(73(9-3)10-4)52-64(61)85-65-53-58(45-48-62(65)68)74(11-5)12-6;/h43-48,51-53,59H,7-42,49-50,54-55H2,1-6H3,(H3,71,77,78,79,80,87);1H/t59-;/m1./s1 |
Clave InChI |
MPIYQTUVKONKBT-ZOVJXLMBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



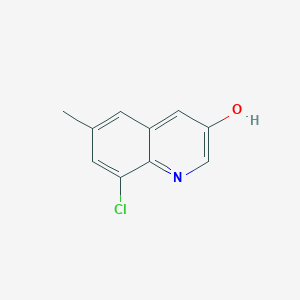

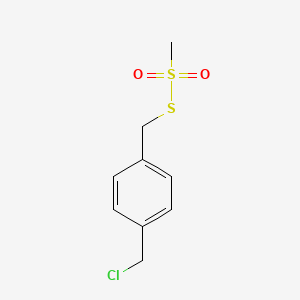

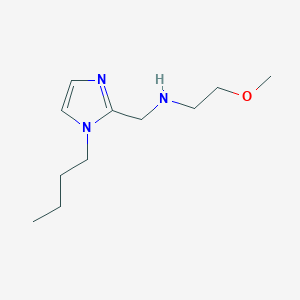
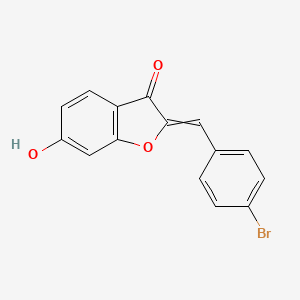
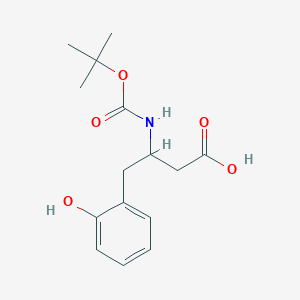
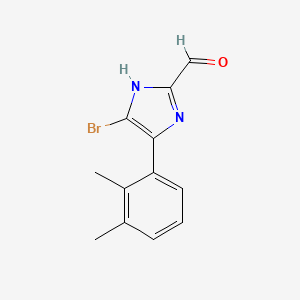
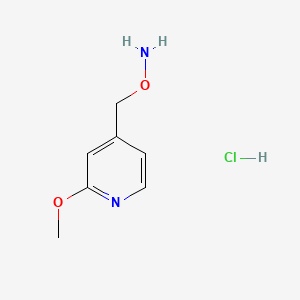

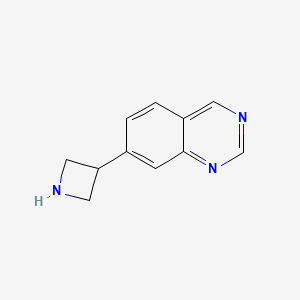
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanone](/img/structure/B13716674.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)
